An In-depth Technical Guide to 3-(3-Thienyl)-1-propanol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-(3-Thienyl)-1-propanol for Researchers and Drug Development Professionals
Foreword: Understanding the Potential of a Unique Thienyl Building Block
In the landscape of heterocyclic chemistry, thiophene derivatives stand out for their versatile reactivity and significant presence in a myriad of biologically active compounds. While much attention has been given to 2-substituted thiophenes, due in part to their role as key intermediates in blockbuster drugs, their 3-substituted counterparts represent a compelling, and often underexplored, area of chemical space. This guide focuses on 3-(3-Thienyl)-1-propanol, a molecule that, while structurally similar to its more famous 2-thienyl isomer, possesses a unique electronic and steric profile that warrants its own detailed investigation.
This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its properties and synthetic routes. The protocols and data herein are presented to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering you to confidently incorporate this valuable building block into your research and development programs.
Section 1: Core Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is the bedrock of its successful application in synthesis and formulation. 3-(3-Thienyl)-1-propanol is a liquid at ambient temperature, a characteristic that influences its handling and reaction setup.[] Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 20905-98-0 | [] |
| Molecular Formula | C₇H₁₀OS | [][2] |
| Molecular Weight | 142.22 g/mol | [][2] |
| Physical Form | Liquid | [] |
| Purity | ≥98% (typical) | [] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | [] |
Section 2: Synthesis of 3-(3-Thienyl)-1-propanol: A Practical Approach
The synthesis of 3-(3-Thienyl)-1-propanol can be approached from several precursors. A common and reliable method involves the reduction of a carboxylic acid or its ester derivative. The following section details a robust protocol for the synthesis starting from 3-(3-thienyl)propanoic acid, a commercially available starting material. The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is critical for the efficient conversion of the carboxylic acid to the primary alcohol.
Experimental Protocol: Reduction of 3-(3-thienyl)propanoic acid
This protocol outlines the reduction of 3-(3-thienyl)propanoic acid to 3-(3-Thienyl)-1-propanol using lithium aluminum hydride (LiAlH₄).
Diagrammatic Workflow:
Caption: Workflow for the LiAlH₄ reduction of 3-(3-thienyl)propanoic acid.
Materials and Reagents:
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3-(3-thienyl)propanoic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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15% Sodium hydroxide (NaOH) solution
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Diethyl ether (Et₂O)
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
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Inert atmosphere setup (Nitrogen or Argon)
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Ice bath
Step-by-Step Procedure:
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Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to an inert gas line, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the LiAlH₄.
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Reagent Preparation: Under an inert atmosphere, carefully suspend a molar excess (typically 1.5-2.0 equivalents) of LiAlH₄ in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.
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Addition of Precursor: Dissolve 1.0 equivalent of 3-(3-thienyl)propanoic acid in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The initial reaction is an acid-base reaction that evolves hydrogen gas; therefore, slow and controlled addition is crucial.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for several hours (typically 2-4 hours) to ensure complete reduction. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that evolves hydrogen gas. Following the water, add a 15% NaOH solution dropwise until a granular white precipitate of aluminum salts forms.
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Workup: Filter the resulting slurry through a pad of Celite® to remove the aluminum salts, washing the filter cake with additional THF or Et₂O. Combine the filtrates and transfer to a separatory funnel. If an aqueous layer is present, separate it and extract it with Et₂O. Combine all organic layers.
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Isolation and Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 3-(3-Thienyl)-1-propanol.
Causality and Experimental Choices:
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Anhydrous Conditions: LiAlH₄ reacts violently with water. The use of dry glassware and anhydrous solvents is paramount to prevent decomposition of the reagent and ensure a high yield of the desired product.
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Inert Atmosphere: This prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
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Slow Addition at 0 °C: The initial reaction between the acidic proton of the carboxylic acid and the hydride is highly exothermic and produces hydrogen gas. Performing the addition at low temperatures and at a slow rate allows for better control of the reaction and minimizes potential hazards.
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Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reduction of the intermediate carboxylate salt to completion.
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Careful Quenching: The quenching process is the most hazardous step of this procedure. The sequential addition of water and then a sodium hydroxide solution (Fieser workup) is a standard and effective method to safely neutralize the excess hydride and precipitate the aluminum salts in a filterable form.
Section 3: Reactivity and Potential for Further Functionalization
3-(3-Thienyl)-1-propanol possesses two primary sites for chemical modification: the hydroxyl group and the thiophene ring. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules.
Diagram of Reactivity:
Caption: Key reaction pathways for the functionalization of 3-(3-Thienyl)-1-propanol.
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Reactions of the Hydroxyl Group: The primary alcohol moiety can undergo standard transformations such as oxidation to the corresponding aldehyde, 3-(3-thienyl)propanal, or further to the carboxylic acid. It can be converted to esters through reaction with acyl chlorides or carboxylic acids under esterification conditions. Ether synthesis is also readily achievable. Furthermore, the hydroxyl group can be substituted by halides to form 3-(3-thienyl)propyl halides, which are themselves versatile intermediates for nucleophilic substitution reactions.
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Reactions of the Thiophene Ring: The thiophene ring is amenable to electrophilic aromatic substitution. The directing effects of the propyl group will influence the position of substitution, which typically occurs at the C2 and C5 positions of the thiophene ring. Additionally, the sulfur atom can direct ortho-metalation, allowing for functionalization at the C2 position after treatment with a strong base like n-butyllithium followed by quenching with an electrophile.
Section 4: Applications in Medicinal Chemistry and Drug Development
While the 2-thienyl isomer of propanol derivatives is a well-established intermediate in the synthesis of drugs like the antidepressant Duloxetine, the applications of 3-(3-Thienyl)-1-propanol are less documented but hold significant potential.[3][4][5] The unique substitution pattern of the thiophene ring can lead to novel structure-activity relationships (SAR) in drug candidates.
Thiophene-containing molecules are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 3-(3-Thienyl)-1-propanol serves as a valuable starting material for the synthesis of libraries of novel compounds to be screened for such activities. Its utility lies in its ability to introduce a thiophene-propyl motif, which can be further elaborated to explore interactions with biological targets. For instance, it can be used to synthesize analogs of known drugs to investigate the impact of the thiophene substitution pattern on efficacy and selectivity.
Section 5: Safety and Handling
As with any chemical reagent, proper handling of 3-(3-Thienyl)-1-propanol is essential for laboratory safety. It is classified as harmful if swallowed.[]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
References
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PubChem. 3-(3-Thienyl)-1-propanol. National Center for Biotechnology Information. [Link]
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PrepChem.com. Synthesis of 3-[3-(3thienyl)phenyl]-1-propanol. [Link]
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PubChem. 3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol. National Center for Biotechnology Information. [Link]
Sources
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- 3. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 4. (R)-3-(diMethylaMino)-1-(thiophen-2-yl)propan-1-ol | 132335-49-0 [chemicalbook.com]
- 5. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
